5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAFHQXSBPFUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be further functionalized . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization with isocyanates followed by base-promoted cyclization to yield the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve solvents like ethanol or dimethylformamide and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation reactions can produce disulfides .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives, including 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that specific derivatives of thieno[2,3-d]pyrimidine showed potent growth inhibition against multiple human tumor cell lines, outperforming standard chemotherapeutic agents such as 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various derivatives of pyrimidines have been tested against bacteria and fungi, showing promising results. For example, some studies highlighted that compounds with similar thienopyrimidine structures exhibited effective antibacterial properties against Gram-positive and Gram-negative bacteria . The presence of the bromophenyl group enhances the interaction with microbial targets, potentially increasing efficacy.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Thienopyrimidine derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the thienopyrimidine scaffold can significantly impact biological activity. For instance:
- Substituent Effects: The presence of halogen substituents on the phenyl ring can enhance potency against certain microbial strains and cancer cell lines.
- Linker Variations: Altering the linker between the thienopyrimidine core and the bromophenyl group can affect solubility and bioavailability.
Synthetic Applications
The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules with potential therapeutic applications. Researchers have utilized this compound as a precursor for synthesizing novel thienopyrimidine derivatives through various chemical reactions such as halogenation and alkylation .
Case Study 1: Anticancer Efficacy
A study published in ACS Omega detailed the synthesis of several thieno[2,3-d]pyrimidine derivatives and their evaluation against 60 different human tumor cell lines. Compounds derived from this scaffold exhibited IC50 values significantly lower than those of conventional chemotherapy agents, indicating their potential as new anticancer drugs .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives of thieno[2,3-d]pyrimidine were screened against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with DNA and other nucleic acids, affecting their function .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs differ in the substituent at the para position of the phenyl ring:
*Estimated based on substituent trends.
Impact of Substituents :
Functional Group Modifications at the 4-Position
The 4-position of the thienopyrimidine core is critical for biological interactions:
Biological Activity
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound contains a thieno[2,3-d]pyrimidine core, which has been associated with various biological activities, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione, and its structure features a bromophenyl group and a thiol moiety that enhances its reactivity and interaction with biological targets. The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C12H7BrN2S2 |
| Molecular Weight | 303.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with thiol groups in proteins, potentially modulating various biochemical pathways. It serves as a probe for studying biological interactions involving thiol groups, which are crucial in many cellular processes.
Anticancer Properties
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer effects. For example, studies have shown that modifications in the phenyl substituent can significantly influence the compound's efficacy against cancer cell lines.
- Case Study : In a study involving K562 cell lines, derivatives of thieno[2,3-d]pyrimidine demonstrated IC50 values in the nanomolar range against FLT3-ITD mutations, indicating strong inhibitory potency. Specifically, compounds with electron-donating groups showed improved activity compared to those with halogen substituents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
- Research Findings : A study highlighted that thieno[2,3-d]pyrimidine derivatives could reduce levels of TNF-alpha and IL-6 in vitro, suggesting their potential utility in managing conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications on the bromophenyl group significantly affect biological activity.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Generally decrease activity |
| Electron-donating groups | Enhance potency against cancer cells |
| Halogen substitutions | Can negatively impact overall efficacy |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thieno[2,3-d]pyrimidine derivatives.
| Compound Name | IC50 (μM) against FLT3-ITD | Notes |
|---|---|---|
| This compound | 0.004 | High potency; further studies warranted |
| 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol | 0.055 | Lower potency; chlorine substitution |
| 6-Phenylthieno[2,3-d]pyrimidine-4-thione | 0.038 | Moderate activity; lacks bromine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
